1H-Imidazole, 4-(pentafluoroethyl)-
Overview
Description
1H-Imidazole, 4-(pentafluoroethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The addition of a pentafluoroethyl group at the fourth position of the imidazole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(pentafluoroethyl)- typically involves the introduction of the pentafluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-(pentafluoroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of imidazole-4-carboxylic acid derivatives.
Reduction: Formation of imidazole-4-ethyl derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 4-(pentafluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-(pentafluoroethyl)- involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can disrupt enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
- 1H-Imidazole, 4-methyl-
- 1H-Imidazole, 4-ethyl-
- 1H-Imidazole, 4-trifluoromethyl-
Comparison: 1H-Imidazole, 4-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher hydrophobicity and greater stability under various conditions. These properties make it more suitable for applications requiring robust and stable compounds .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2/c6-4(7,5(8,9)10)3-1-11-2-12-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFEOJPKJMEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341822 | |
Record name | 1H-Imidazole, 4-(pentafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81769-52-0 | |
Record name | 1H-Imidazole, 4-(pentafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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